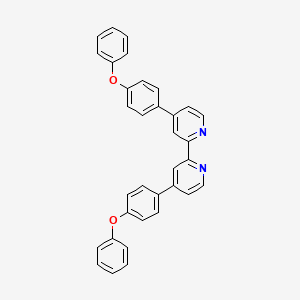
4,4'-Bis(4-phenoxyphenyl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. This compound is characterized by its two bipyridine units, each substituted with two phenoxyphenyl groups. It is known for its unique structural properties, which make it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine typically involves the reaction of 4,4’-dibromobipyridine with 4-phenoxyphenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of bipyridine dicarboxylic acids.
Reduction: Formation of bipyridine derivatives with reduced phenoxy groups.
Substitution: Formation of bipyridine derivatives with substituted phenoxy groups.
Scientific Research Applications
4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. The bipyridine units provide a rigid framework that enhances the compound’s binding affinity and selectivity for specific metal ions.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(4-methoxyphenyl)-2,2’-bipyridine
- 4,4’-Bis(4-phenylphenyl)-2,2’-bipyridine
- 4,4’-Bis(4-chlorophenyl)-2,2’-bipyridine
Uniqueness
4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine is unique due to its phenoxyphenyl substituents, which provide enhanced stability and solubility compared to other similar compounds. The presence of phenoxy groups also imparts unique electronic properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
479417-36-2 |
|---|---|
Molecular Formula |
C34H24N2O2 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
4-(4-phenoxyphenyl)-2-[4-(4-phenoxyphenyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C34H24N2O2/c1-3-7-29(8-4-1)37-31-15-11-25(12-16-31)27-19-21-35-33(23-27)34-24-28(20-22-36-34)26-13-17-32(18-14-26)38-30-9-5-2-6-10-30/h1-24H |
InChI Key |
WUDPEOYJFHTYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NC=C3)C4=NC=CC(=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















